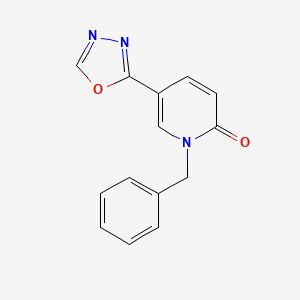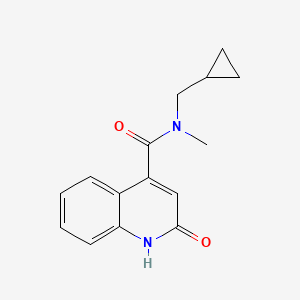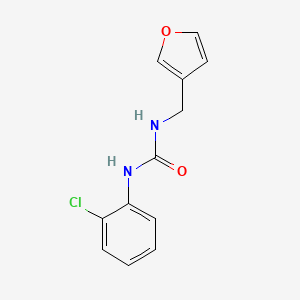
1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a white crystalline powder that is soluble in water and has a molecular weight of 277.74 g/mol.
Wirkmechanismus
1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea acts as a cytokinin-like compound and promotes cell division and differentiation in plants. It also enhances the transport of assimilates and nutrients, leading to increased fruit size and improved fruit quality. 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea has been shown to increase the activity of enzymes involved in sugar metabolism and promote the accumulation of soluble solids in fruits.
Biochemical and physiological effects:
1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects on plants. It increases the concentration of endogenous cytokinins, promotes the synthesis of proteins and nucleic acids, and enhances the activity of enzymes involved in photosynthesis and respiration. 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea also regulates the balance of plant hormones and improves the resistance of plants to environmental stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments, including its high purity and stability, easy solubility in water, and low toxicity to plants. However, 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea can be expensive and may require special storage conditions to maintain its stability.
Zukünftige Richtungen
The potential applications of 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea in agriculture are vast, and future research should focus on exploring its effects on different crops and under different environmental conditions. Further studies are needed to elucidate the mechanism of action of 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea and its interactions with other plant hormones. The development of new 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea analogs with improved properties and lower cost is also an area of interest for future research.
Conclusion:
In conclusion, 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea is a synthetic plant growth regulator that has shown great potential for improving fruit size, quality, and yield in various crops. Its cytokinin-like activity and biochemical effects on plants make it a promising tool for agricultural applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different crops and environmental conditions.
Synthesemethoden
1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea can be synthesized using various methods, including the reaction between 2-chloroaniline and furfural, followed by the reaction with urea. The yield of 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division, increase fruit size, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and strawberries. 1-(2-Chlorophenyl)-3-(furan-3-ylmethyl)urea has also been used to improve the yield and quality of vegetables, such as tomato, cucumber, and pepper.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJAYZMUFXVQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
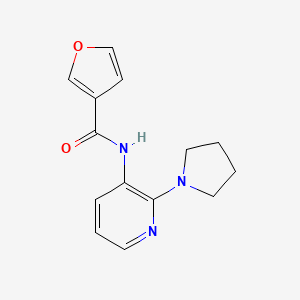
![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
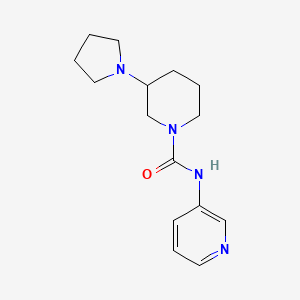
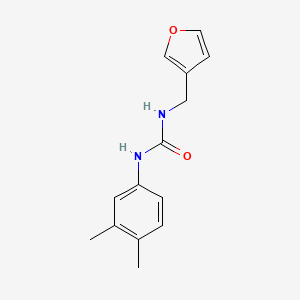
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)


